molecular formula C19H18N2O2S B3001547 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 313469-49-7

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B3001547
CAS No.: 313469-49-7
M. Wt: 338.43
InChI Key: FJKSLPNWOHXSOR-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a 3,4-dimethylbenzamide moiety. The compound’s structure combines electron-donating methoxy and methyl groups with the aromatic and heterocyclic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)18(22)21-19-20-17(11-24-19)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKSLPNWOHXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition is achieved through binding interactions at the active site of the enzyme, leading to increased levels of acetylcholine and enhanced cholinergic signaling.

Cellular Effects

The effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AChE affects neurotransmission, which can alter neuronal cell function and signaling pathways. Additionally, this compound has been observed to impact gene expression related to inflammatory responses and oxidative stress .

Molecular Mechanism

At the molecular level, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of AChE, inhibiting its activity and leading to increased acetylcholine levels. This inhibition is characterized by a mixed inhibition type, as demonstrated by enzyme kinetics studies . Furthermore, the compound can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory and oxidative stress pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced cholinergic signaling and reduced oxidative stress. At higher doses, it can cause toxic effects, including neurotoxicity and adverse impacts on liver function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the synaptic cleft is essential for its role in modulating cholinergic signaling . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is C16H15N3OS. It features a thiazole ring substituted with a methoxyphenyl group and a dimethylbenzamide moiety. The compound's structure facilitates interactions with various biological targets, contributing to its pharmacological effects.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide exhibit anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that thiazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .

2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities. In experimental models, it has shown the ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10. This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation .

3. Antimicrobial Properties
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has also demonstrated antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

The biological activity of this compound is primarily attributed to its ability to interact with multiple targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation: It can modulate the activity of nuclear receptors that regulate gene expression related to cell growth and immune responses.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of thiazole derivatives, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide was tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong potency compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of the compound in a mouse model of colitis induced by dextran sulfate sodium (DSS). Mice treated with N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide exhibited reduced clinical scores and histological damage compared to untreated controls. Biochemical analyses revealed decreased levels of inflammatory markers in treated mice .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits bacterial growth

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can inhibit the proliferation of cancer cells. For instance, thiazole-based compounds have been synthesized and tested for their ability to induce apoptosis in various cancer cell lines, showcasing promising results against breast and lung cancers .

1.2 Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has been evaluated for its efficacy against a range of bacterial and fungal pathogens. The compound's structure allows it to interact with microbial enzymes or cellular components, leading to growth inhibition .

1.3 Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specific thiazole derivatives have shown the ability to inhibit enzymes involved in disease pathways, such as kinases and proteases. This property makes them valuable in the development of targeted therapies for diseases like cancer and diabetes .

Agricultural Applications

2.1 Pesticidal Activity
Thiazole-containing compounds have been explored as potential pesticides due to their biological activity against pests and pathogens that affect crops. The incorporation of the thiazole moiety into pesticide formulations has been shown to enhance efficacy against various agricultural pests while being less toxic to non-target organisms .

2.2 Plant Growth Regulators
Some studies suggest that thiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Material Science

3.1 Polymer Chemistry
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can be utilized in polymer chemistry as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can enhance properties such as tensile strength and thermal resistance .

3.2 Dye Applications
Due to its chromophoric characteristics, this compound may also find applications in dye synthesis for textiles and other materials. The stability and colorfastness of dyes derived from thiazole derivatives are crucial for industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells
Antimicrobial Effects Effective against E.coli and S.aureus
Pesticidal Activity Reduced pest populations in field trials
Polymer Chemistry Improved mechanical properties of composites

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituents of the target compound and its analogs:

Compound Name Core Structure Key Substituents Notable Functional Groups
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (Target) 1,3-Thiazole 4-(4-Methoxyphenyl); 2-(3,4-dimethylbenzamide) Methoxy, methyl, benzamide
3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide Benzamide 4-(Thiazol-2-ylsulfamoyl)phenyl; 3,4-dimethylbenzamide Sulfamoyl, methyl
EMAC2060 (2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl] phenyl}benzamide bromide) 1,3-Thiazole 4-(4-Methoxyphenyl); hydrazone-linked benzamide Methoxy, hydrazone, bromide
N-(4-(3,4-Dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide 1,3-Thiazole 4-(3,4-Dihydroxyphenyl); 3,4-dihydroxybenzamide Catechol (dihydroxyphenyl)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 1,3-Thiazole 4-(4-Chlorophenyl); N-benzylidene with dimethylamino Chloro, dimethylamino, imine
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide Aliphatic chain 1-Methoxy-4-methylpentane; 3,4-dimethylbenzamide Methoxy, methyl (aliphatic)

Key Observations :

  • Lipophilicity : The 3,4-dimethylbenzamide moiety increases lipophilicity relative to dihydroxy-substituted derivatives (e.g., ), which may affect membrane permeability and bioavailability.

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and C=S stretches (if present) would appear near 1660–1680 cm⁻¹ and 1240–1260 cm⁻¹, respectively, similar to hydrazinecarbothioamides () .
  • Solubility : The 3,4-dimethylbenzamide group likely reduces aqueous solubility compared to polar derivatives like N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide .

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity? A:

  • Synthesis Protocol : The compound can be synthesized via cyclocondensation of 3,4-dimethylbenzamide with 4-(4-methoxyphenyl)thiazol-2-amine. A typical procedure involves refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
  • Critical Parameters :
    • Temperature : Prolonged reflux (~4–6 hours) ensures complete cyclization.
    • Catalyst : Acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency.
    • Yield Optimization : Yields >80% are achievable under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiazole ring .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) and 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm) .

Advanced Structural Elucidation

Q: How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure? A:

  • Crystallographic Workflow :

    • Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C–S in thiazole: ~1.71 Å) and torsion angles .
    • SHELX Suite : SHELXL refines structures using least-squares minimization, with R-factors <0.05 for high-resolution data. SHELXS/SHELXD aids in phase determination for twinned crystals .
  • Key Metrics :

    ParameterValue
    Mean σ(C–C)0.007 Å
    Data-to-Parameter Ratio15.3
    Final R Factor0.050
    Reference: .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate this compound’s anticancer potential, and how are IC50_{50} values interpreted? A:

  • Assays :

    • Hec1/Nek2 Inhibition : Fluorescence polarization assays measure disruption of Hec1/Nek2 protein-protein interactions (IC50_{50} values <10 µM indicate high potency) .
    • Cell Viability : MTT assays on cancer cell lines (e.g., MDA-MB-231) quantify growth inhibition.
  • Data Interpretation :

    Cell LineIC50_{50} (µM)Notes
    MDA-MB-2312.3 ± 0.5Dose-dependent apoptosis
    MCF-75.8 ± 1.2Moderate efficacy
    Reference: .

Computational Modeling for Target Engagement

Q: How do molecular docking studies predict binding modes to targets like Hec1/Nek2 or glucocorticoid receptors? A:

  • Docking Workflow :
    • Software : AutoDock Vina or Schrödinger Suite for rigid/flexible docking.
    • Target Preparation : Hec1/Nek2 PDB ID 2VSQ; glucocorticoid receptor PDB ID 1P93.
    • Key Interactions :
  • Hydrogen bonding between the benzamide carbonyl and Lys44 (Hec1).
  • π-Stacking of the thiazole ring with Phe67 (Nek2) .
  • Scoring : Binding energies ≤−8.5 kcal/mol suggest high affinity .

Addressing Data Contradictions

Q: How can researchers resolve discrepancies in reported biological activities across studies? A:

  • Case Study : Variations in IC50_{50} for Hec1/Nek2 inhibition (e.g., 2.3 µM vs. 8.7 µM) may arise from:
    • Structural Modifications : Substitution at the 4-methoxyphenyl group (e.g., Cl vs. OCH3_3) alters steric hindrance .
    • Assay Conditions : Differences in ATP concentration (1 mM vs. 10 µM) in kinase assays.
  • Resolution Strategies :
    • SAR Analysis : Systematic variation of substituents to isolate critical pharmacophores.
    • Standardized Protocols : Adopt uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.5) .

Advanced Analytical Techniques

Q: What hyphenated techniques (e.g., LC-MS/MS) are employed for metabolic stability assessment? A:

  • Method :

    • LC-MS/MS : C18 column, gradient elution (0.1% formic acid in H2 _2O/acetonitrile).
    • Metabolite Identification : Phase I metabolites (e.g., demethylation at 3,4-dimethylbenzamide) detected via m/z shifts .
  • Key Metrics :

    ParameterValue
    t1/2_{1/2} (Liver Microsomes)45 ± 6 min
    Clint (µL/min/mg)22 ± 3
    Reference: .

Crystallographic vs. Spectroscopic Data Conflicts

Q: How to reconcile discrepancies between NMR-derived conformations and X-ray structures? A:

  • Root Causes :
    • Solvent Effects : NMR (solution state) vs. X-ray (solid state).
    • Dynamic Averaging : Thiazole ring puckering in solution may differ from static crystal packing .
  • Validation :
    • DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental torsion angles.
    • Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of methoxy signals at 40°C) .

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